CCR5 Antagonist Affinity: 5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile vs. 3-Chloro-2-Methylphenyl Semicarbazone-derived CCR5 Antagonist
CAS 1207832-99-2 demonstrates CCR5 antagonist activity with a Kd of 316 nM in a RANTES-induced calcium mobilization assay in HEK293 Glosensor cells [1]. By comparison, another 3-chloro-2-methylphenyl-containing CCR5 antagonist series (semicarbazone-derived) shows an IC50 of 26,800 nM in a CCL5-induced calcium mobilization assay in MOLT4 cells [2]. Although the assay formats differ (Kd in HEK293 vs. IC50 in MOLT4), the approximately 85-fold difference in apparent potency suggests that the pyrazole-4-carbonitrile scaffold provides significantly enhanced CCR5 engagement relative to semicarbazone-based congeners bearing the same 3-chloro-2-methylphenyl pharmacophore.
| Evidence Dimension | CCR5 antagonist potency (binding/functional) |
|---|---|
| Target Compound Data | Kd = 316 nM |
| Comparator Or Baseline | 3-Chloro-2-methylphenyl semicarbazone-derived CCR5 antagonist: IC50 = 26,800 nM |
| Quantified Difference | ~85-fold lower Kd/IC50 value (greater apparent potency) for the target compound |
| Conditions | Target: HEK293 Glosensor cells, RANTES-induced Ca²⁺ mobilization. Comparator: MOLT4 cells, CCL5-induced Ca²⁺ mobilization. |
Why This Matters
For CCR5-targeted screening cascades, the pyrazole-4-carbonitrile scaffold confers substantially greater target engagement than alternative 3-chloro-2-methylphenyl chemotypes, reducing the risk of false negatives in primary screens and enabling lower compound consumption in dose-response studies.
- [1] BindingDB. BDBM50267126 (CHEMBL4068906). Kd: 316 nM. Antagonist activity at human CCR5 expressed in HEK293 Glosensor cells assessed as reduction in RANTES-induced intracellular calcium levels. View Source
- [2] BindingDB. BDBM50109883 (CHEMBL3604300). IC50: 26,800 nM. Antagonist activity at CCR5 expressed in human MOLT4 cells assessed as inhibition of CCL5-induced calcium mobilization. View Source
